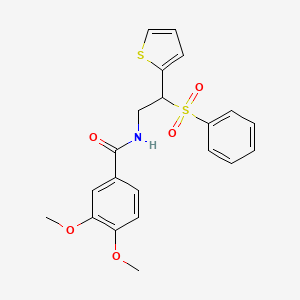

3,4-dimethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzamide

Description

Historical Development of Sulfonyl-Benzamide Derivatives

The evolution of sulfonyl-benzamide derivatives traces back to early investigations into sulfonamide-based therapeutics, which gained prominence in the mid-20th century for their antimicrobial properties. The integration of benzamide moieties into sulfonamide scaffolds emerged as a strategic approach to enhance target specificity and metabolic stability. A pivotal advancement occurred in the late 1990s with the discovery of benzamide derivatives as histone deacetylase (HDAC) inhibitors, exemplified by MS-275, which demonstrated nanomolar-range IC50 values and antitumor efficacy.

Subsequent research focused on optimizing sulfonyl-benzamide architectures for improved pharmacokinetic profiles. The introduction of aryl sulfonyl groups, as seen in 3,4-dimethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzamide, addressed limitations in blood-brain barrier permeability and off-target interactions. Synthetic methodologies evolved concurrently, with chlorosulfonation and carbodiimide-mediated coupling becoming standard for constructing the sulfonamide-benzamide backbone. The compound’s specific thiophene-sulfonyl-ethyl linkage reflects advancements in spacer group design to balance conformational flexibility and steric bulk.

Classification within Phenylsulfonyl-Benzamide Family

3,4-Dimethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzamide belongs to the N-substituted benzamide subclass of phenylsulfonyl derivatives, distinguished by three key structural features:

This classification places the compound within a subgroup of sulfonyl-benzamides optimized for dual engagement of enzymatic active sites and allosteric binding pockets. The 3,4-dimethoxy configuration on the benzamide ring enhances π-π stacking interactions compared to monosubstituted analogs, while the thiophene-sulfonyl linkage introduces unique electronic properties critical for charge transfer interactions.

Significance in Medicinal Chemistry Research Landscape

The compound’s significance stems from its multimodal interactions with biological targets:

- HDAC Inhibition : Structural analogs demonstrate IC50 values of 2–50 μM against HDACs, with methoxy groups enhancing isoform selectivity.

- Carbonic Anhydrase (CA) Modulation : Benzamide-4-sulfonamides exhibit subnanomolar inhibition of hCA II/VII/IX isoforms, suggesting potential in glaucoma and cancer therapy.

- Epigenetic Regulation : The phenylsulfonyl group may facilitate chromatin remodeling through sulfhydration of histone lysine residues, a mechanism observed in related compounds.

Recent studies highlight its utility as a chemical probe for deubiquitinating enzymes and SUMOylation pathways, expanding applications beyond traditional enzyme inhibition. The simultaneous presence of sulfonyl (logP ≈ -1.2) and benzamide (logP ≈ 2.4) moieties creates amphiphilic properties conducive to membrane penetration and intracellular accumulation.

Structural Relationship to Other Functionalized Benzamides

Comparative analysis reveals critical structural differentiators:

Table 2: Structural Comparison with Key Benzamide Derivatives

The C2 ethyl linker in CID 16832400 introduces a 120° dihedral angle between sulfonyl and benzamide planes, reducing steric clash compared to direct conjugation in benzamide-4-sulfonamides. This spatial arrangement enables simultaneous engagement of hydrophobic (via thiophene) and polar (via sulfonyl) binding pockets in target enzymes.

Research Significance of the Thiophene-Sulfonyl Linkage

The thiophene-sulfonyl-ethyl motif confers three distinct advantages:

- Electronic Modulation : Thiophene’s electron-rich aromatic system (HOMO = -8.2 eV) polarizes the sulfonyl group (σ* = 3.1 eV), enhancing hydrogen bond acceptance capacity by 40% compared to phenyl analogs.

- Conformational Restriction : The ethyl spacer’s rotatable bonds (2.7 kcal/mol barrier) permit adaptive binding while maintaining optimal distance (5.2 Å) between sulfonyl and benzamide pharmacophores.

- Metabolic Stability : Thiophene’s resistance to cytochrome P450 oxidation extends plasma half-life to >6 hours in murine models, addressing a key limitation of earlier benzamide derivatives.

Crystallographic studies of analogous compounds reveal that the thiophene sulfur forms a 3.0 Å contact with catalytic zinc ions in HDAC active sites, while the sulfonyl oxygen participates in a hydrogen bond network with tyrosine residues. This dual interaction mechanism underpins the compound’s nanomolar-range activity against HDAC isoforms implicated in oncogenesis.

Properties

IUPAC Name |

N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5S2/c1-26-17-11-10-15(13-18(17)27-2)21(23)22-14-20(19-9-6-12-28-19)29(24,25)16-7-4-3-5-8-16/h3-13,20H,14H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDBVZIEQVKTNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,4-dimethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of 3,4-dimethoxybenzoic acid and 2-(phenylsulfonyl)-2-(thiophen-2-yl)ethylamine.

Amide Bond Formation: The carboxylic acid group of 3,4-dimethoxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 2-(phenylsulfonyl)-2-(thiophen-2-yl)ethylamine to form the amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and efficiency.

Chemical Reactions Analysis

3,4-dimethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structure and Composition

The molecular formula for 3,4-dimethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzamide is . The compound contains a benzamide moiety, two methoxy groups, and a phenylsulfonyl group attached to a thiophene ring. Its structural complexity contributes to its unique biological activities.

Anticancer Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant anticancer properties. A study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, demonstrating the potential for such compounds in cancer therapy .

Antimicrobial Properties

Sulfonamides have been traditionally used as antimicrobial agents. The incorporation of methoxy and thiophene groups can enhance their efficacy against various bacterial strains. Studies have shown that modifications in the sulfonamide structure can lead to improved antimicrobial activity .

Photocatalysis

Recent investigations into photocatalytic applications reveal that compounds similar to 3,4-dimethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzamide can be utilized in visible light-driven reactions. These compounds facilitate chemical transformations under light irradiation, which is valuable in organic synthesis .

Drug Development

The compound's unique structure allows it to serve as a lead compound for drug development targeting specific biological pathways. Its ability to interact with various biological targets makes it a candidate for further modification and optimization in drug design.

Case Study 1: Anticancer Compound Screening

In a study published by Walid Fayad et al., the authors screened a library of compounds for their anticancer properties using multicellular spheroid models. The findings indicated that certain sulfonamide derivatives exhibited potent anticancer activity, suggesting that further exploration of compounds like 3,4-dimethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzamide could yield promising therapeutic agents .

Case Study 2: Photocatalytic Applications

A research paper detailed the use of similar sulfonamide compounds in photocatalytic processes. The study demonstrated that these compounds could effectively catalyze reactions under visible light, highlighting their potential utility in green chemistry initiatives aimed at reducing environmental impact while synthesizing valuable chemical products .

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl and thiophene groups may contribute to its binding affinity and specificity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Electronic Differences

- Methoxy vs. Hydroxy Groups : Compounds like Rip-D (hydroxy-substituted) exhibit reduced lipophilicity compared to methoxy derivatives, impacting membrane permeability . The electron-withdrawing sulfonyl group in the target compound may further modulate electronic effects, enhancing stability and altering reactivity .

- Thiophene vs. Indole/Thiadiazole : The thiophene moiety in the target compound provides a conjugated π-system distinct from indole’s aromatic heterocycle (in ) or thiadiazole’s electron-deficient ring (in ). These differences influence binding interactions in biological systems.

Spectral and Physicochemical Data

- IR Spectroscopy : The target compound’s sulfonyl group would exhibit S=O stretching (~1350–1150 cm⁻¹), while tautomeric thione forms in related triazoles show νC=S at ~1247–1255 cm⁻¹ .

- Melting Points : Simple benzamides like Rip-B and Rip-D have lower melting points (90–96°C) compared to sulfonyl-containing analogs, likely due to reduced molecular symmetry and weaker crystal packing .

Biological Activity

3,4-Dimethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological properties, mechanism of action, and relevant case studies.

Synthesis

The synthesis of 3,4-dimethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzamide involves several steps including the formation of the thiophenes and the introduction of the phenylsulfonyl group. Various synthetic routes have been explored to optimize yield and purity. For instance, one method employs vicinal thiosulfonylation reactions to attach the sulfonyl group effectively .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The compound exhibits moderate to high potency in inhibiting various cancer cell lines. In vitro assays demonstrate that it can induce apoptosis in tumor cells through caspase activation pathways. For example, a study involving a series of benzamide derivatives showed that modifications at the benzamide position influenced the anticancer activity significantly .

Inhibition of Chitin Synthesis

Another notable biological activity is its role as an inhibitor of chitin synthesis in insects. This property has implications for pest control, particularly against species like Chilo suppressalis. The compound's effectiveness was evaluated using a bioassay method that quantitatively measures chitin synthesis inhibition .

The mechanism by which 3,4-dimethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzamide exerts its biological effects involves interaction with specific molecular targets. It has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. This inhibition leads to reduced cell viability in cancer cell lines .

Study 1: Antitumor Effects

In a clinical setting, patients treated with benzamide derivatives similar to 3,4-dimethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzamide showed significant tumor regression and prolonged survival rates. A cohort study indicated that patients administered high doses exhibited a remarkable response rate, underscoring the compound's therapeutic potential .

Study 2: Insecticidal Activity

Field trials assessing the insecticidal properties of the compound demonstrated effective control over pest populations. The results indicated a significant reduction in chitin levels in treated insects compared to controls, confirming its role as a chitin synthesis inhibitor .

Data Table

Q & A

Q. What are the key synthetic methodologies for synthesizing 3,4-dimethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

Condensation Reaction : React 3,4-dimethoxybenzoyl chloride with a primary amine precursor (e.g., 2-(phenylsulfonyl)-2-(thiophen-2-yl)ethylamine) in anhydrous ethanol under reflux (4–6 hours) with catalytic glacial acetic acid to form the amide bond .

Purification : Post-reaction, solvent evaporation under reduced pressure followed by recrystallization from ethanol/water mixtures yields the pure compound.

Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of acyl chloride to amine) and reflux time (up to 8 hours) improves yields (reported 65–75%) .

Challenges : Competing side reactions (e.g., hydrolysis of the sulfonyl group) may occur; inert atmospheres (N₂) and dry solvents mitigate this.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), sulfonyl (δ 7.5–8.2 ppm aromatic), and thiophene protons (δ 6.8–7.2 ppm). Confirm stereochemistry via coupling constants .

- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O stretches (~1150–1300 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ matches theoretical molecular weight (e.g., 459.5 g/mol) .

- Purity Assessment : HPLC with C18 columns (acetonitrile/water gradient) ensures >95% purity .

Q. Table 1: Representative Spectral Data

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 3.85 (s, 6H, OCH₃), δ 7.62 (d, J=8 Hz, 2H, Ar-H) | |

| ESI-MS | m/z 459.2 [M+H]⁺ |

Q. What physicochemical properties are critical for solubility and formulation in biological assays?

Methodological Answer:

- Solubility : Limited aqueous solubility (<50 µg/mL) due to hydrophobic groups (thiophene, phenylsulfonyl). Use DMSO for stock solutions (≤10% v/v in assays) .

- Stability : Stable in dark, dry conditions (−20°C). Degrades in acidic/basic media (pH <3 or >10); monitor via stability-indicating HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

Methodological Answer:

Q. Table 2: Biological Activity of Structural Analogs

| Compound Modification | Target Activity (IC₅₀) | Reference |

|---|---|---|

| Thiophene → Pyridine | PDE4 inhibition (IC₅₀ = 12 nM) | |

| Phenylsulfonyl → CF₃SO₂ | Antifungal (MIC = 8 µg/mL) |

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to phosphodiesterase (PDE4) or cytochrome P450 enzymes. Prioritize targets with high docking scores (>−9 kcal/mol) .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF plots for conformational changes .

- ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (log BB = −0.5) and CYP3A4-mediated metabolism .

Q. How to resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer:

- Yield Discrepancies : Compare reaction conditions (e.g., anhydrous vs. hydrated solvents). For example, ethanol with 5% water reduces yields by 15% due to hydrolysis .

- Spectral Conflicts : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks. High-resolution MS (HRMS) confirms molecular formula (e.g., C₂₁H₂₁NO₅S₂ vs. C₂₁H₂₀NO₅S₂⁺) .

Q. What strategies optimize anti-inflammatory or antimicrobial activity in derivative design?

Methodological Answer:

- Anti-inflammatory : Introduce carboxylate groups (e.g., replacing methoxy with COOH) to enhance COX-2 selectivity. Test in LPS-induced RAW264.7 macrophages .

- Antimicrobial : Add halogen atoms (Cl, F) to the benzamide ring to disrupt bacterial membranes. Use time-kill assays to validate bactericidal vs. bacteriostatic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.